Dibenzo(b,f)thiepin, 10,11-dihydro-8-chloro-(R)-10-((R)-3'-methylethylaminopyrrolidino)-
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Overview
Description
Dibenzo(b,f)thiepin, 10,11-dihydro-8-chloro-®-10-(®-3’-methylethylaminopyrrolidino)- is a complex organic compound that belongs to the class of dibenzothiepins. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,f)thiepin derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzothiepin core through cyclization of appropriate precursors.
Halogenation: Introduction of the chloro group at the 8th position using reagents like thionyl chloride or phosphorus pentachloride.
Amination: Attachment of the pyrrolidino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, dibenzo(b,f)thiepin derivatives are studied for their unique structural properties and reactivity. They serve as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds may exhibit interesting interactions with biological macromolecules, making them candidates for drug development.
Medicine
In medicine, dibenzo(b,f)thiepin derivatives are explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Industrially, these compounds can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of dibenzo(b,f)thiepin derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, binding to neurotransmitter receptors in the brain may explain their antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo(b,f)thiepin: The parent compound without additional functional groups.
Chlorpromazine: A related compound with similar structural features and pharmacological effects.
Amitriptyline: Another tricyclic compound with comparable therapeutic applications.
Uniqueness
Dibenzo(b,f)thiepin, 10,11-dihydro-8-chloro-®-10-(®-3’-methylethylaminopyrrolidino)- is unique due to its specific functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
57602-87-6 |
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Molecular Formula |
C21H25ClN2S |
Molecular Weight |
373.0 g/mol |
IUPAC Name |
(3R)-1-[(5R)-3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]-N-ethyl-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C21H25ClN2S/c1-3-23(2)17-10-11-24(14-17)19-12-15-6-4-5-7-20(15)25-21-9-8-16(22)13-18(19)21/h4-9,13,17,19H,3,10-12,14H2,1-2H3/t17-,19-/m1/s1 |
InChI Key |
HLPPSQPFFGNHHE-IEBWSBKVSA-N |
Isomeric SMILES |
CCN(C)[C@@H]1CCN(C1)[C@@H]2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CCN(C)C1CCN(C1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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